2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid
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Overview
Description
The compound “2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy)acetic acid” belongs to the class of quinazolinones . Quinazolinones are a class of nitrogenous heterocycles with various pharmacological and biological actions .
Synthesis Analysis
A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Chemical Reactions Analysis
The chemical reactions of quinazolinones involve various processes. For instance, 2,3-Dihydroquinazolinone derivatives can be easily oxidized to produce quinazolin-4(3H)-one analogs .Scientific Research Applications
Antifungal Applications
This compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides , which have shown promising antifungal activity . The synthesis process is eco-friendly and employs water as a solvent, making it an environmentally friendly procedure .
Anticancer Activity
The compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives . These derivatives have shown good to moderate cytotoxicity against A549 and HeLa cells . The highest cytotoxicity was demonstrated by N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides .
Molecular Docking Studies
Molecular docking studies have shown that the aforementioned N-(4-fluorophenyl)- and N-(4-ethylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides effectively bind to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .
Green Chemistry
The compound has been used in green chemistry protocols for the synthesis of various derivatives . These protocols are characterized by excellent yields, short reaction times, environmental friendliness, and mild reaction conditions .
COX-2 Inhibitory Activity
The compound has been used in the synthesis of 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and its analogs, which have shown COX-2 inhibitory activity .
Drug Discovery
The compound has been used in the synthesis of various heterocyclic compounds, which are commonly used in drug discovery research . The quinazolinone scaffold, which is part of the compound, stands out among a wide range of heterocyclic molecules due to its intriguing pharmacological and biological actions .
Future Directions
properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOHJYFQSSYRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid |
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